
2,6-ジメチルヒドロキノン
概要
説明
科学的研究の応用
m-Xylohydroquinone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound has been studied for its potential biological activities, including its role as an antioxidant.
Industry: m-Xylohydroquinone is used in the production of polymers, dyes, and other industrial chemicals.
作用機序
m-キシロヒドロキノンの作用機序には、さまざまな分子標的との相互作用が含まれます。 生物系では、プロゲステロンの作用を阻害することで、受精卵の着床を阻止することができます . この特性は、避妊薬の開発に利用されてきました。この化合物の抗酸化活性は、水素原子を供与し、フリーラジカルを中和し、酸化損傷を防ぐ能力に起因します。
6. 類似化合物の比較
m-キシロヒドロキノンは、ベンゼン環における特定の置換パターンによってユニークです。類似の化合物には以下のようなものがあります。
ヒドロキノン: m-キシロヒドロキノンに存在するメチル基がありません。
p-キシロヒドロキノン: 2と6の代わりに2と5の位置にメチル基があります。
o-キシロヒドロキノン: メチル基は2と3の位置にあります。
これらの構造上の違いは、それらの化学反応性と用途における変化をもたらします。m-キシロヒドロキノンのユニークな特性は、特定の研究および産業における文脈で特に価値があります。
生化学分析
Biochemical Properties
2,6-Dimethylhydroquinone plays a significant role in biochemical reactions due to its redox properties. It can act as an electron donor, participating in oxidation-reduction reactions. This compound interacts with various enzymes and proteins, including peroxidases and oxidases, which catalyze the oxidation of 2,6-Dimethylhydroquinone to its corresponding quinone form. The interaction with these enzymes is crucial for its function as an antioxidant, protecting cells from oxidative damage .
Cellular Effects
2,6-Dimethylhydroquinone has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of kinases and phosphatases, which are involved in the regulation of cellular responses to oxidative stress. Additionally, 2,6-Dimethylhydroquinone can impact gene expression by influencing transcription factors that respond to changes in the cellular redox state. This compound also affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of 2,6-Dimethylhydroquinone involves its ability to undergo redox cycling. It can be oxidized to its quinone form and then reduced back to the hydroquinone form, generating reactive oxygen species (ROS) in the process. These ROS can act as signaling molecules, modulating the activity of various biomolecules. 2,6-Dimethylhydroquinone can also bind to specific proteins, altering their function and leading to changes in cellular processes such as enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Dimethylhydroquinone can change over time due to its stability and degradation. This compound is relatively stable under inert conditions but can degrade when exposed to light and air, leading to the formation of degradation products that may have different biological activities. Long-term studies have shown that 2,6-Dimethylhydroquinone can have sustained effects on cellular function, including prolonged modulation of oxidative stress responses and gene expression .
Dosage Effects in Animal Models
The effects of 2,6-Dimethylhydroquinone in animal models vary with different dosages. At low doses, it can act as an antioxidant, protecting cells from oxidative damage. At high doses, it can become toxic, leading to adverse effects such as oxidative stress, cellular damage, and disruption of normal cellular functions. Threshold effects have been observed, where the beneficial effects at low doses are outweighed by the toxic effects at higher doses .
Metabolic Pathways
2,6-Dimethylhydroquinone is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, which catalyze its oxidation to quinone derivatives. These metabolites can further participate in redox cycling, contributing to the compound’s antioxidant properties. Additionally, 2,6-Dimethylhydroquinone can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels .
Transport and Distribution
Within cells and tissues, 2,6-Dimethylhydroquinone is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation can be influenced by its interactions with these proteins, affecting its biological activity. For example, its distribution within different cellular compartments can determine its effectiveness as an antioxidant .
Subcellular Localization
The subcellular localization of 2,6-Dimethylhydroquinone is critical for its activity and function. It can be targeted to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, where it can exert its effects on cellular processes. Post-translational modifications and targeting signals play a role in directing 2,6-Dimethylhydroquinone to these compartments, influencing its ability to modulate oxidative stress responses and other cellular functions .
準備方法
合成経路と反応条件: m-キシロヒドロキノンは、いくつかの方法で合成できます。一般的な方法の1つは、炭酸カリウムなどの塩基の存在下、ヨードメタンを用いてヒドロキノンをメチル化するものです。この反応は、通常、アセトンまたはジメチルスルホキシドなどの溶媒中、高温で行われます。
工業的生産方法: 工業的な設定では、m-キシロヒドロキノンは同様のメチル化プロセスによって、より大規模に生産されます。反応条件は、高収率と純度が得られるように最適化されます。このプロセスには、効率的な生産を達成するために、温度、圧力、反応物濃度を継続的に監視および制御することが含まれます。
化学反応の分析
反応の種類: m-キシロヒドロキノンは、次のようなさまざまな化学反応を起こします。
酸化: それは、有機合成における重要な中間体であるキノンを形成するために酸化することができます。
還元: この化合物は、ヒドロキノン誘導体を形成するために還元することができます。
置換: ベンゼン環で求電子置換反応が起こることがあり、さまざまな置換誘導体を形成します。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。
置換: ハロゲン、ニトロ化剤、スルホン化剤などの試薬が、制御された条件下で使用されます。
生成される主な生成物:
酸化: キノン
還元: ヒドロキノン誘導体
置換: 置換ベンゼンジオール
4. 科学研究への応用
m-キシロヒドロキノンは、科学研究において幅広い用途があります。
化学: それは、さまざまな有機化合物の合成における前駆体として、および分析化学における試薬として使用されます。
生物学: この化合物は、抗酸化剤としての役割など、潜在的な生物学的活性について研究されています。
医学: 研究では、特に避妊薬の分野で、医薬品開発への利用が検討されています.
産業: m-キシロヒドロキノンは、ポリマー、染料、その他の工業用化学物質の生産に使用されます。
類似化合物との比較
m-Xylohydroquinone is unique due to its specific substitution pattern on the benzene ring. Similar compounds include:
Hydroquinone: Lacks the methyl groups present in m-xylohydroquinone.
p-Xylohydroquinone: Has methyl groups at the 2 and 5 positions instead of 2 and 6.
o-Xylohydroquinone: Methyl groups are at the 2 and 3 positions.
These structural differences result in variations in their chemical reactivity and applications. m-Xylohydroquinone’s unique properties make it particularly valuable in specific research and industrial contexts.
特性
IUPAC Name |
2,6-dimethylbenzene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-5-3-7(9)4-6(2)8(5)10/h3-4,9-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWZVZZVXOJRAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060957 | |
| Record name | 1,4-Benzenediol, 2,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2,6-Dimethyl-1,4-benzenediol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032137 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
654-42-2 | |
| Record name | 2,6-Dimethylhydroquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=654-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethylhydroquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000654422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dimethylhydroquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36868 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Benzenediol, 2,6-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Benzenediol, 2,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dimethylhydroquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.461 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | M-XYLOHYDROQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20F4R79OM2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,6-Dimethyl-1,4-benzenediol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032137 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
149 - 151 °C | |
| Record name | 2,6-Dimethyl-1,4-benzenediol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032137 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 2,6-Dimethylhydroquinone is a key intermediate in the bacterial degradation of certain aromatic compounds. For instance, Mycobacterium strain DM1 utilizes 2,6-xylenol as a source of carbon and energy, breaking it down via a pathway that involves 2,6-Dimethylhydroquinone as a metabolite. [] Similarly, Rhodococcus rhodochrous N75 degrades 4-hydroxy-3,5-dimethylbenzoic acid, leading to the accumulation of 2,6-Dimethylhydroquinone. []
A: PcpA, found in Sphingobium chlorophenolicum, typically catalyzes the ring cleavage of 2,6-dichlorohydroquinone during pentachlorophenol degradation. Interestingly, while 2,6-Dimethylhydroquinone is a substrate for PcpA, its catalytic efficiency (kcat/Km) is significantly lower compared to 2,6-dichlorohydroquinone. [] This suggests a preference for halogen substituents at the 2 and 6 positions for optimal PcpA activity.
A: Yes, studies utilizing electron paramagnetic resonance (EPR) and electron-nuclear double resonance (ENDOR) spectroscopy have been conducted on methyl-substituted benzoquinol radical cations, including 2,6-Dimethylhydroquinone. These investigations, carried out in strongly acidic media, revealed valuable information about the hyperfine coupling constants and the cis-trans isomerism exhibited by the double-protonated cation radicals. []
A: Research has explored the potential of using the redox properties of quinones, including 2,6-Dimethylhydroquinone and its corresponding quinone (2,6-dimethylbenzoquinone), for separating CO2 from flue gas. The principle involves creating a pH gradient through the proton-coupled electron transfer (PCET) reactions of the quinone, enabling active pumping of CO2 across a liquid membrane. [] This approach demonstrates the versatility of 2,6-Dimethylhydroquinone in potential environmental applications.
A: Studies have assessed the in vitro cytotoxicity of 2,6-Dimethylhydroquinone and other dihydroxybenzenes using the neutral red uptake (NRU) assay, alongside electron paramagnetic resonance (EPR) to assess radical formation. Results showed that while 2,6-Dimethylhydroquinone generated semiquinone radicals in the cell culture medium, it was not the most cytotoxic dihydroxybenzene tested. [] This suggests that mechanisms beyond radical formation contribute to the cytotoxic effects observed for different dihydroxybenzenes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
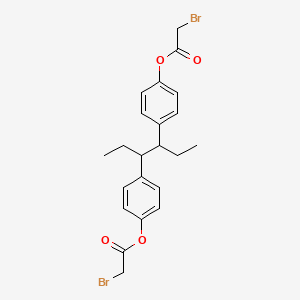
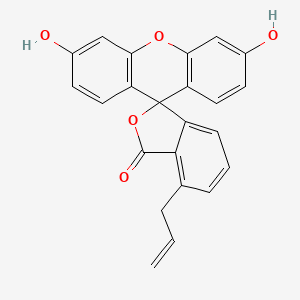
![2-Bromo-8-chloro-1,1,9-trimethyl-5-methylidenespiro[5.5]undec-8-en-3-one](/img/structure/B1220579.png)




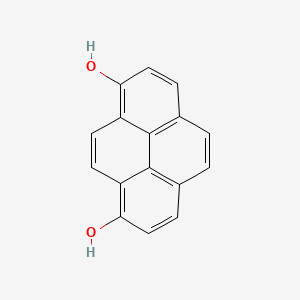
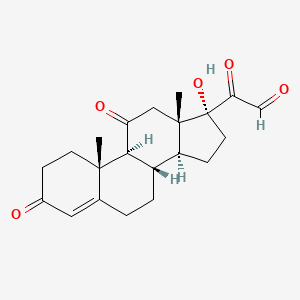
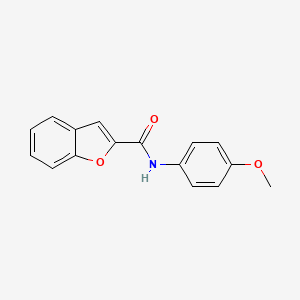
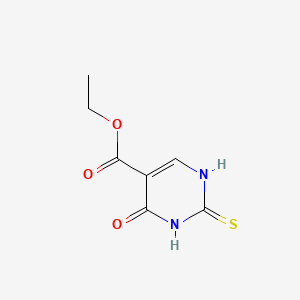
![2-[[(1-Phenyl-5-tetrazolyl)thio]methyl]imidazo[1,2-a]pyrimidine](/img/structure/B1220597.png)
![3-(4-Methoxyphenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B1220598.png)
![2-(2-oxo-3H-1,4-benzoxazin-4-yl)acetic acid [2-(3-bromo-4-methoxyphenyl)-2-oxoethyl] ester](/img/structure/B1220599.png)
